1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Description
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a heterocyclic compound that contains both a piperazine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl group and the triazole ring imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5/c15-13-3-1-2-12(8-13)9-19-4-6-20(7-5-19)10-14-16-11-17-18-14/h1-3,8,11H,4-7,9-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYPLDIRNQBYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves the reaction of 1-(3-fluorobenzyl)piperazine with 1H-1,2,4-triazole-5-carbaldehyde under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It is utilized in the design of molecular probes and bioorthogonal chemistry applications.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The piperazine ring provides additional flexibility and conformational stability to the molecule, facilitating its interaction with biological macromolecules.
Comparison with Similar Compounds
1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can be compared with other similar compounds such as:
1-[(3-chlorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which affects its chemical reactivity and biological activity.
1-[(3-bromophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: The presence of a bromine atom can lead to different pharmacokinetic and pharmacodynamic properties.
1-[(3-methylphenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: The methyl group can influence the compound’s lipophilicity and metabolic stability.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
